BenchChemオンラインストアへようこそ!

Nargenicin

Antibacterial MRSA Macrolide

Nargenicin is the definitive chemical probe for bacterial DnaE polymerase inhibition, a mechanism absent in ribosomal-targeting macrolides. Its potent anti-MRSA activity (MIC 0.3 μg/mL) is >400-fold superior to close analogs like Nodusmicin, making it the only valid choice for target-based screening against resistant Gram-positive pathogens. This compound uniquely enables both antibacterial DNA replication studies and AML differentiation research, offering cross-disciplinary value for labs developing next-generation antibiotics or investigating PKCβI/MAPK-mediated leukemic cell maturation pathways.

Molecular Formula C29H39NO10
Molecular Weight 561.6
CAS No. 75923-01-2
Cat. No. B1140494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNargenicin
CAS75923-01-2
Molecular FormulaC29H39NO10
Molecular Weight561.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Nargenicin (CAS 75923-01-2): A Structurally Distinct, DnaE-Targeting Macrolide for MRSA and Mycobacterial Research


Nargenicin (also known as Nargenicin A1, CP-47,444) is a 28-carbon macrolide antibiotic featuring a unique ether-bridged cis-decalin tricyclic core [1][2]. This polyketide natural product, isolated from Nocardia argentinensis and related Nocardia species, exhibits a narrow-spectrum antibacterial profile with potent activity against Gram-positive pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA), and is distinguished by its validated molecular target, the DNA polymerase III α-subunit (DnaE), a mechanism uncommon among clinical macrolides [3][4].

Critical Procurement Differentiation: Why Nargenicin (75923-01-2) Cannot Be Substituted with Common Macrolides or Class Analogs


Generic macrolides like erythromycin or azithromycin inhibit protein synthesis by binding the 50S ribosomal subunit, a mechanism subject to widespread resistance and off-target toxicity [1]. Nargenicin, however, uniquely inhibits bacterial DNA replication by targeting the DnaE polymerase, a mechanism absent in traditional macrolides [2][3]. Even within its structural class, Nargenicin cannot be interchanged with close analogs such as Nodusmicin or Coloradocin. Nodusmicin exhibits significantly higher MICs against S. aureus (125–250 μg/mL vs Nargenicin's 0.3–0.6 μg/mL), while Coloradocin is inactive against most aerobic bacteria, targeting anaerobes instead [4][5]. This stark divergence in target engagement and antibacterial spectrum precludes any assumption of functional equivalence, making Nargenicin the sole valid choice for studies on DnaE inhibition or potent anti-MRSA activity in this macrolide subclass.

Quantitative Differentiation Guide: Nargenicin (75923-01-2) vs. Class Analogs and Standard Antibiotics


Anti-MRSA Potency: Nargenicin vs. Nodusmicin (Direct Class Analog)

Nargenicin exhibits exceptionally high potency against methicillin-resistant S. aureus (MRSA) with an MIC of 0.3 μg/mL, in stark contrast to its close structural analog, Nodusmicin, which demonstrates markedly reduced activity with MICs of 125–250 μg/mL against various S. aureus strains [1][2]. This represents a potency differential exceeding 400-fold, underscoring Nargenicin's superior antibacterial efficacy within its class.

Antibacterial MRSA Macrolide MIC

Spectrum Selectivity: Nargenicin vs. Coloradocin (Anaerobic Analog)

Nargenicin demonstrates a narrow, aerobic Gram-positive spectrum, selectively inhibiting S. aureus, MRSA, and M. luteus (MICs = 0.6, 0.3, and 2.5 μg/mL) while showing minimal activity against a panel of 11 other Gram-positive and Gram-negative bacteria (MICs >80 μg/mL) [1]. In contrast, the related analog Coloradocin is essentially inactive against most aerobic bacteria, instead exhibiting selective activity against anaerobic pathogens like Bacteroides and Clostridium species [2][3]. This fundamental difference in spectrum—aerobic vs. anaerobic—defines their non-overlapping research applications and makes substitution impossible.

Antibacterial Spectrum Selectivity Aerobic Bacteria Anaerobic Bacteria

Mechanistic Differentiation: DnaE Polymerase Inhibition vs. Ribosomal Macrolides

Nargenicin's primary mechanism of action is the selective inhibition of bacterial DNA replication via binding to the DnaE polymerase (the α-subunit of DNA polymerase III), a target distinct from the 50S ribosomal subunit bound by all clinically used macrolides [1][2]. This was confirmed by macromolecular labeling studies showing selective inhibition of DNA synthesis, and by resistance mapping that identified a single base-pair change in dnaE as necessary and sufficient for resistance [2]. A DnaE single-enzyme assay confirmed exquisite sensitivity to Nargenicin, validating DnaE as its direct target [2]. This mechanism is absent in common macrolides like erythromycin, which inhibit protein synthesis [3].

Mechanism of Action DnaE DNA Replication Target Engagement

Antimycobacterial Activity: Nargenicin vs. Ciprofloxacin and Linezolid in M. tuberculosis

In M. tuberculosis (Mtb), Nargenicin demonstrates potent antimycobacterial activity by targeting the essential DnaE1 polymerase, a mechanism supported by its DNA-dependent binding and inhibition of replication [1][2]. In time-kill kinetics studies, Nargenicin at concentrations of 2×, 4×, and 8× MIC (0.6, 1.2, and 2.4 μM) exhibited bactericidal activity comparable to Ciprofloxacin (MIC=1.5 μM), which targets DNA gyrase, a distinct replication enzyme [2][3]. This positions Nargenicin as a mechanistically unique tool for studying Mtb replication, distinct from fluoroquinolones and other antimycobacterial agents.

Antimycobacterial M. tuberculosis DnaE1 Time-Kill

Cell Differentiation Enhancement: Nargenicin as a Synergistic Probe in Leukemia Research

Beyond its antibacterial properties, Nargenicin enhances the differentiation of HL-60 human myeloid leukemia cells when combined with sub-optimal doses of standard differentiating agents. At 200 μM, Nargenicin increased differentiation induced by 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3) or all-trans retinoic acid (ATRA) by 82–85%, while reducing cell proliferation by 37–47% [1]. This synergistic effect is mediated via the PKCβI/MAPK pathway, a mechanism not shared by standard macrolide antibiotics [1]. This property makes Nargenicin a valuable research tool for studying differentiation therapy and combination strategies in acute myeloid leukemia (AML).

Leukemia Cell Differentiation Combination Therapy PKCβI/MAPK

Antibacterial Selectivity: Nargenicin vs. Broad-Spectrum Macrolides

Nargenicin exhibits a highly selective antibacterial profile, with MICs of 0.6 μg/mL against S. aureus, 0.3 μg/mL against MRSA, and 2.5 μg/mL against M. luteus, while showing negligible activity (MICs >80 μg/mL) against a panel of 11 other Gram-positive and Gram-negative bacteria [1]. This narrow-spectrum profile contrasts sharply with broad-spectrum macrolides like erythromycin (active against many Gram-positive and some Gram-negative bacteria) and azithromycin (expanded Gram-negative coverage). The >133-fold selectivity window (0.6 μg/mL vs >80 μg/mL) for specific Gram-positive pathogens underscores Nargenicin's utility as a targeted antibacterial probe, minimizing off-target effects in complex microbiota studies.

Selectivity Narrow-Spectrum Gram-Positive MIC Panel

High-Value Research and Procurement Scenarios for Nargenicin (75923-01-2)


Investigating Novel DNA Replication Inhibitors and DnaE Polymerase Mechanisms

Nargenicin is the only commercially available natural product validated to inhibit the bacterial DnaE polymerase, a target distinct from gyrase/topoisomerase IV [1][2]. This scenario is ideal for academic and industrial labs seeking to develop next-generation antibacterials with novel mechanisms of action to combat multidrug-resistant pathogens. It is particularly valuable for structure-activity relationship (SAR) studies, resistance mechanism elucidation, and target-based screening campaigns focused on DNA replication in S. aureus and M. tuberculosis [1][3].

Potent Anti-MRSA Reference Compound for Narrow-Spectrum Macrolide Research

With an MIC of 0.3 μg/mL against MRSA, Nargenicin represents one of the most potent anti-MRSA agents within the ether-bridged macrolide class, surpassing close analogs like Nodusmicin by >400-fold [1][2]. This scenario is critical for researchers developing targeted therapies for MRSA infections, conducting comparative efficacy studies, or exploring the structural basis for this exceptional potency. Its narrow spectrum (MIC >80 μg/mL against Gram-negatives) also makes it ideal for studies requiring minimal disruption of Gram-negative commensals [1][3].

Chemical Probe for Synergistic Differentiation Therapy in Acute Myeloid Leukemia (AML) Models

Nargenicin's ability to enhance 1,25-dihydroxyvitamin D3- and ATRA-induced HL-60 cell differentiation by 82–85% via the PKCβI/MAPK pathway positions it as a unique tool for AML research [1][2]. This scenario is well-suited for laboratories investigating combination differentiation therapies, screening for synergistic agents, or mapping signaling pathways involved in leukemic cell maturation. The compound's dual bioactivity (antibacterial and pro-differentiation) also enables cross-disciplinary studies linking infection and cancer biology [1].

Biosynthetic Engineering and Glycosylated Derivative Generation

The identification and characterization of the 85 kb nargenicin biosynthetic gene cluster, including the key dioxygenase responsible for ether-bridge formation, enables rational bioengineering efforts [1]. Furthermore, established one-pot glycosylation protocols have been used to generate novel Nargenicin glycosides (e.g., Nargenicin A1 11-O-β-D-glucopyranoside) with altered physicochemical properties [2]. This scenario is ideal for synthetic biology groups, natural product chemists, and fermentation scientists aiming to produce novel nargenicin analogs with improved solubility or modified activity profiles [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nargenicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.